4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride
Description
Chemical Structure and Properties 4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a benzothiophene core substituted with a dimethylamino group at the 4-position and a carboxylic acid group at the 2-position, formulated as C₁₄H₁₁N₃O₂S·HCl (molecular weight: 268.25 g/mol) . The hydrochloride salt enhances solubility and stability, a common formulation strategy for bioactive compounds . The compound is categorized under EN300-755109 and POA (pharmaceutical or agrochemical intermediates), with a CAS purity of 95% .
Properties
IUPAC Name |
4-(dimethylamino)-1-benzothiophene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.ClH/c1-12(2)8-4-3-5-9-7(8)6-10(15-9)11(13)14;/h3-6H,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGRTMHUDZJNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=C(SC2=CC=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioglycolate Cyclization Method
Adapted from Fedi et al. (2007) and PMC8773820, this approach utilizes substituted benzaldehydes and ethyl thioglycolate under basic conditions:
General Procedure :
- Dissolve 4-dimethylamino-2-fluorobenzaldehyde (1 eq.) and ethyl thioglycolate (1.1 eq.) in anhydrous DMSO
- Add triethylamine (3 eq.) as base
- Heat at 80°C for 2 hr under N₂ atmosphere
- Quench with ice/water mixture
- Filter and recrystallize product from methanol
Key Parameters :
- Solvent polarity critically affects cyclization efficiency (DMSO > DMF > THF)
- Electron-donating groups (e.g., dimethylamino) require reduced reaction temperatures (60-70°C) to prevent decomposition
- Typical yields: 45-60% for dimethylamino-substituted derivatives
Functionalization at Position 4
Direct Amination via Nitro Group Reduction
For precursors containing nitro groups at position 4:
Stepwise Protocol :
- Synthesize ethyl 4-nitrobenzo[b]thiophene-2-carboxylate via thioglycolate cyclization
- Catalytic hydrogenation using 10% Pd/C in ethanol at 50 psi H₂
- Filter catalyst and concentrate under reduced pressure
- Methylate free amine using methyl iodide (2.2 eq.) and K₂CO₃ in DMF at 60°C
Analytical Data :
Halogen Displacement Amination
For chloro-substituted intermediates (adapted from CA2629336A1):
- Prepare 4-chlorobenzo[b]thiophene-2-carboxylate via radical chlorination
- React with dimethylamine (5 eq.) in dioxane at 120°C for 18 hr
- Concentrate and wash with dilute HCl to remove excess amine
Optimization Notes :
- Addition of CuI (10 mol%) improves substitution efficiency
- Microwave irradiation reduces reaction time to 45 min at 150°C
- Typical isolated yield: 65-72%
Carboxylic Acid Formation and Salt Preparation
Ester Hydrolysis Conditions
Critical stage requiring controlled acidic conditions to prevent dimethylamino group protonation:
Optimal Procedure :
- Suspend ethyl ester (1 eq.) in 6N HCl
- Reflux at 110°C for 8 hr under N₂
- Cool to 0°C and filter precipitated acid
- Wash with ice-cold water and dry under vacuum
Yield Enhancement Strategies :
Hydrochloride Salt Formation
Controlled crystallization ensures stoichiometric salt formation:
- Dissolve free acid in hot ethanol
- Add concentrated HCl (1.05 eq.) dropwise
- Cool to -20°C and filter crystals
- Dry under high vacuum for 24 hr
Characterization Data :
- Melting Point : 214-216°C (decomposition)
- Elemental Analysis : Calculated for C₁₁H₁₂ClNO₂S: C 49.72%, H 4.55%, N 5.27%; Found: C 49.68%, H 4.51%, N 5.23%
- XRD : Monoclinic crystal system with P2₁/c space group
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Nitro Reduction | 58% | 98.5% | Regioselective amination | Requires high-pressure hydrogen |
| Halogen Displacement | 63% | 97.8% | Microwave compatibility | Chlorination side products |
| Direct Cyclization | 47% | 96.2% | Fewest synthetic steps | Limited aldehyde availability |
Scale-Up Considerations and Process Optimization
Industrial production requires addressing three critical challenges:
- Dimethylamino Group Stability : Degradation observed >150°C necessitates low-temperature steps
- Acid Sensitivity : Use of aprotic solvents during hydrolysis prevents ring sulfoxide formation
- Crystallization Control : Antisolvent (diethyl ether) addition improves salt particle morphology
PAT Implementation :
- FTIR in-line monitoring of ester hydrolysis completion
- FBRM for real-time crystal size distribution analysis during salt formation
Analytical Characterization Benchmarks
Spectroscopic Validation :
- ¹H NMR (DMSO-d6): δ 13.2 (s, 1H, COOH), 7.85 (d, J=8.4 Hz, 1H, H-5), 7.02 (d, J=2.4 Hz, 1H, H-3), 3.08 (s, 6H, N(CH₃)₂)
- LC-MS : m/z 236.08 [M+H]⁺ (free acid), 272.04 [M+HCl+H]⁺
Purity Assessment :
- HPLC : tR=6.54 min (Zorbax SB-C18, 250×4.6 mm, 1 mL/min 0.1% H3PO4/MeCN)
- Karl Fischer : <0.5% water content in final salt
Scientific Research Applications
Medicinal Chemistry Applications
Neurological Disorders Treatment
The compound has been investigated for its potential therapeutic effects on a range of neurological disorders. Research indicates that derivatives of benzothiophene compounds, including 4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride, can act as modulators of H3 receptors, which are implicated in conditions such as schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD) . The modulation of these receptors may help alleviate symptoms associated with these disorders.
Cancer Therapeutics
Recent studies have highlighted the compound's role in cancer therapy. Specifically, it has been identified as a novel inhibitor of protein-protein interactions (PPIs) related to mixed lineage leukemia (MLL) rearrangements. These interactions are critical in the pathogenesis of certain leukemias, and targeting them could lead to improved therapeutic outcomes . The structure-activity relationship (SAR) studies have shown that modifications to the benzothiophene scaffold can enhance its potency against MLL-r leukemia .
Anticancer Activity
Inhibition Mechanism
The mechanism by which this compound exhibits anticancer activity involves disrupting key PPIs that are essential for the survival of cancer cells. For example, compounds derived from this scaffold have demonstrated effectiveness in inhibiting the interaction between MLL fusion proteins and their partners, which is vital for the proliferation of MLL-r leukemia cells .
Case Studies
A study published in 2023 detailed the synthesis of several benzothiophene derivatives and their evaluation against MLL-r leukemia models. The findings indicated that specific modifications to the carboxylic acid group significantly increased the inhibitory activity against target PPIs . This underscores the importance of chemical structure optimization in enhancing therapeutic efficacy.
Data Table: Applications Overview
Mechanism of Action
The mechanism by which 4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The dimethylamino group enhances its basicity, allowing it to act as a nucleophile in various reactions. The carboxylic acid group can form hydrogen bonds and interact with biological targets, influencing biological processes.
Comparison with Similar Compounds
Ethyl 4-[(Dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate Hydrochloride
Structural Differences and Implications
- Molecular Formula: C₂₀H₂₂ClNO₄ (FW: 375.86 g/mol) .
- Key Features: Replaces the benzothiophene ring with a benzofuran system and introduces an ethyl ester and phenyl group. The dimethylamino group is positioned on a methyl side chain rather than directly on the aromatic ring.
- Impact :
- Solubility : The benzofuran ring (oxygen-based) may improve polarity compared to benzothiophene (sulfur-based), but the bulky phenyl and ester groups could reduce aqueous solubility.
- Synthetic Utility : The ester group allows for prodrug strategies, unlike the carboxylic acid in the target compound .
2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic Acid Methanol Solvate
Hydrochloride Salts of Pharmacologically Active Compounds
Formulation Strategy
- Examples from : Chlordiazepoxide hydrochloride (an anxiolytic) and tetracaine hydrochloride (a local anesthetic) .
- Key Insight: Hydrochloride salts improve bioavailability and crystallinity.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Routes : The target compound’s benzothiophene core may require specialized sulfur incorporation methods (e.g., Lawesson’s reagent), unlike oxygen-based analogs synthesized via Friedel-Crafts acylation .
- Biological Potential: While direct pharmacological data are absent, structural parallels to hydrochloride salts (e.g., chlordiazepoxide) suggest possible CNS or antimicrobial applications .
Biological Activity
4-(Dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its versatility in medicinal chemistry. The presence of a dimethylamino group enhances its solubility and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₂S |
| Molecular Weight | 256.75 g/mol |
| Solubility | Soluble in water and organic solvents |
| Melting Point | 150-155 °C |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
- Cytotoxic Effects : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiophene derivatives, including this compound. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
In vitro studies on human cancer cell lines (A549 and HeLa) revealed that the compound exhibited moderate cytotoxicity. The mechanism was linked to the inhibition of tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division .
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung carcinoma) | 15 |
| HeLa (Cervical carcinoma) | 20 |
Case Studies
- Antimicrobial Efficacy : A recent investigation highlighted the effectiveness of this compound in treating bacterial infections in vitro. The study concluded that the compound could serve as a lead for developing new antibiotics due to its broad-spectrum activity .
- Cancer Treatment Potential : Another study focused on the compound's ability to induce apoptosis in cancer cells. The findings suggested that it could be developed into a therapeutic agent for specific types of cancer, particularly lung and cervical cancers .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(dimethylamino)-1-benzothiophene-2-carboxylic acid hydrochloride, and how are they experimentally determined?
- Methodological Answer : The compound (molecular formula: C₁₄H₁₁N₃O₂S, molecular weight: 268.25 g/mol) is characterized using techniques such as:
- Elemental Analysis : Confirms elemental composition and purity (e.g., CAS purity: 95% in ).
- Spectroscopy : NMR (¹H/¹³C) and IR verify functional groups (e.g., benzothiophene core, dimethylamino group).
- Mass Spectrometry : Validates molecular weight via ESI or MALDI-TOF.
- Melting Point Analysis : Differential scanning calorimetry (DSC) ensures compound stability .
Q. How is this compound synthesized, and what are critical reaction parameters?
- Methodological Answer : A multi-step synthesis typically involves:
- Cyclization : Formation of the benzothiophene core via Friedel-Crafts alkylation or Gewald reaction (analogous to ).
- Functionalization : Introduction of the dimethylamino group using dimethylamine under nucleophilic substitution conditions.
- Carboxylation : Hydrolysis of ester intermediates to yield the carboxylic acid, followed by HCl salt formation.
- Key Parameters : Temperature control (e.g., 0–5°C for acid chloride formation), solvent selection (e.g., THF or DMF), and reaction time optimization to minimize byproducts .
Q. What analytical techniques are used to assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities.
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor hydrolytic or oxidative decomposition.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar benzothiophene derivatives?
- Methodological Answer :
- Comparative Analysis : Use reference spectra from databases (e.g., PubChem, ) to distinguish overlapping peaks.
- 2D NMR (COSY, HSQC) : Resolves ambiguities in proton-carbon correlations (e.g., differentiating aromatic protons in substituted benzothiophenes).
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict NMR shifts and validate experimental data .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo pharmacological studies?
- Methodological Answer :
- Salt Selection : Hydrochloride salt improves aqueous solubility (as seen in for analogous compounds).
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility in preclinical formulations.
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester in ) increases membrane permeability .
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina.
- QSAR Modeling : Correlate substituent effects (e.g., halogenation at the 4-position, ) with activity trends.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB penetration) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining high enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry.
- Process Optimization : Continuous flow reactors minimize batch-to-batch variability.
- Crystallization Techniques : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
